
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide is a chemical compound with the molecular formula C8H17NO2 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and two isopropyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide typically involves the reaction of 2-hydroxy-2-methylpropanoic acid with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
2-Hydroxy-2-methylpropanoic acid+Diisopropylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of high-purity reactants, controlled temperature and pressure conditions, and efficient separation and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-2-methyl-N,N-di(propan-2-yl)propanamide.
Reduction: Formation of 2-hydroxy-2-methyl-N,N-di(propan-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropionamide:
2-Hydroxy-2-methylpropanoic acid: The precursor to 2-Hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide, it has a carboxylic acid group instead of an amide group.
N,N-Diisopropylacetamide: Similar in structure but with an acetamide backbone instead of a propanamide backbone.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amide functional groups, along with the bulky isopropyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51804-80-9 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-hydroxy-2-methyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C10H21NO2/c1-7(2)11(8(3)4)9(12)10(5,6)13/h7-8,13H,1-6H3 |
InChI-Schlüssel |
CHALNJPLOZDESX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


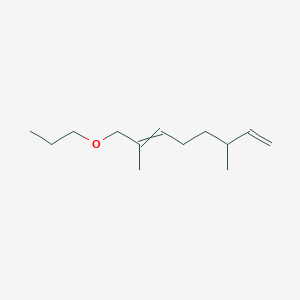
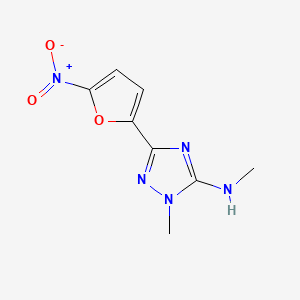
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
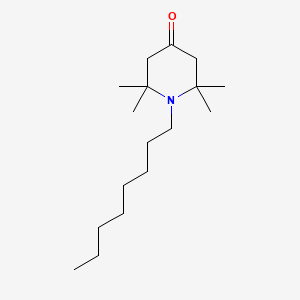


![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
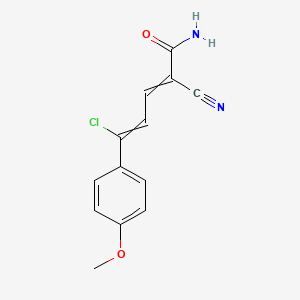
![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)
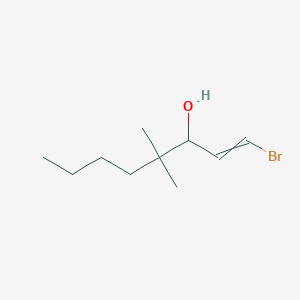
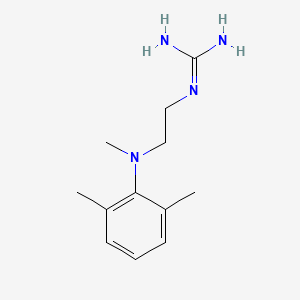
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
